1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea
Description
Historical Context and Emergence of Urea (B33335) Derivatives in Chemical Research
The synthesis of urea by Friedrich Wöhler in 1828 is a cornerstone of modern chemistry, marking the first time an organic compound was created from inorganic starting materials. nih.gov This breakthrough dismantled the theory of vitalism and opened the door to the vast field of synthetic organic chemistry. In the decades that followed, urea and its derivatives have become indispensable in various scientific and industrial fields.
In medicinal chemistry, the urea functional group is a privileged scaffold, capable of forming stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov This ability to interact with and modulate the function of biological molecules has led to the development of a wide array of urea-based drugs with diverse therapeutic applications.
Significance of Furan (B31954) and Nitrophenyl Moieties in Bioactive Compounds
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common feature in many natural products and synthetic compounds with a broad spectrum of biological activities. scirp.orgresearchgate.net Its unique electronic and structural properties allow it to interact with various biological targets, leading to applications in areas such as antimicrobial and anti-inflammatory research. scirp.orgresearchgate.net
Similarly, the nitrophenyl group, a benzene (B151609) ring substituted with a nitro group, is a crucial component in many pharmacologically active molecules. The strong electron-withdrawing nature of the nitro group can significantly influence a molecule's electronic properties, which in turn can affect its biological activity. nih.gov
Structure
3D Structure
Properties
CAS No. |
6297-92-3 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-nitrophenyl)urea |
InChI |
InChI=1S/C12H11N3O4/c16-12(13-8-11-5-2-6-19-11)14-9-3-1-4-10(7-9)15(17)18/h1-7H,8H2,(H2,13,14,16) |
InChI Key |
YZFQPQTYOQFPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
The Path Forward: Future Research Directions
Conventional Synthetic Routes and Optimization
Conventional methods for synthesizing unsymmetrical ureas, such as this compound, typically rely on the robust and predictable reaction between an amine and an isocyanate. This approach offers high yields and purity when optimized.
The primary route to this compound involves the coupling of two key precursors: furfurylamine (B118560) and 3-nitrophenyl isocyanate.
Furfurylamine: This precursor is notable for its potential origin from biomass. It is commonly synthesized from furfural (B47365), a platform chemical that can be produced by the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass like corncobs and oat husks. biomassmagazine.comcsic.esrsc.org The conversion of furfural to furfurylamine is typically achieved through reductive amination.
3-Nitrophenyl Isocyanate: This reactant is an aromatic isocyanate. Isocyanates are highly reactive electrophiles due to the electron-withdrawing nature of the nitrogen and oxygen atoms bonded to the central carbon. youtube.com The synthesis of 3-nitrophenyl isocyanate generally starts from 3-nitroaniline. A common, albeit hazardous, industrial method involves the reaction of the aniline (B41778) with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene. orgsyn.orgnih.gov This reaction proceeds via a carbamoyl (B1232498) chloride intermediate which then eliminates hydrogen chloride to form the isocyanate. orgsyn.org
Reaction Mechanism: The formation of the urea linkage is a classic example of nucleophilic addition. The nitrogen atom of the furfurylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 3-nitrophenyl isocyanate. This results in the formation of a stable urea bond, yielding the target molecule. The reaction is typically rapid and exothermic. youtube.comprepchem.com
The success of the synthesis of this compound and its analogues is highly dependent on the careful control of reaction parameters. The reaction between an amine and an isocyanate is generally efficient, but optimization is key to maximizing yield and ensuring high purity.
Solvent Choice: The choice of solvent is crucial. Aprotic solvents are preferred to prevent unwanted side reactions with the highly reactive isocyanate. Toluene is a commonly used solvent for such reactions, as it effectively dissolves the reactants while remaining inert. prepchem.com Other suitable solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), particularly depending on the solubility of the specific reactants. researchgate.net
Temperature Control: The reaction is often exothermic. prepchem.com While many urea syntheses can proceed at room temperature, some may require initial cooling to control the exotherm, followed by stirring at ambient or slightly elevated temperatures to ensure the reaction goes to completion. For instance, in the synthesis of an analogous compound, 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea, the reaction was initiated at room temperature and an exotherm to 40°C was observed. prepchem.com
Stoichiometry and Addition Order: A 1:1 molar ratio of the amine and isocyanate is typically used. The order of addition can also be important; often the amine is added dropwise to a solution of the isocyanate to maintain control over the reaction rate and temperature. prepchem.com
Purification: After the reaction is complete, the product often precipitates from the solution. Purification typically involves filtering the solid product, washing it with a non-polar solvent like hexane (B92381) to remove non-polar impurities, and then drying it. prepchem.com For higher purity, recrystallization from a suitable solvent, such as 2-methoxyethanol, can be employed. prepchem.com
The following interactive table summarizes typical reaction conditions for the synthesis of nitrophenyl-substituted ureas, providing insights into the parameters that would be relevant for the synthesis of this compound.
| Urea Analogue | Amine Precursor | Isocyanate Precursor | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-(3-Pyridylmethyl)-3-(4-nitrophenyl)urea | 3-(Aminomethyl)pyridine | p-Nitrophenyl isocyanate | Toluene | Room Temperature (exotherm to 40°C) | 98% | prepchem.com |
| p,p'-Dinitrodiphenylurea | p-Nitroaniline | p-Nitrophenyl isocyanate | Carbon Tetrachloride (for workup) | Not specified | Not specified | orgsyn.org |
Green Chemistry Principles in the Synthesis of Urea Derivatives
The chemical industry is increasingly adopting green chemistry principles to reduce its environmental impact. The synthesis of urea derivatives, including this compound, is an area where such principles can be effectively applied, particularly through the use of renewable feedstocks and environmentally friendly reaction systems.
A key tenet of green chemistry is the use of renewable raw materials. researchgate.net Lignocellulosic biomass, a non-food agricultural residue, is a rich source of carbohydrates that can be converted into valuable platform chemicals. rsc.org
Furfural as a Bio-based Building Block: Furfural is recognized as one of the most promising platform molecules derived from biomass. csic.esrsc.org It is produced from the C5 sugars (pentoses) present in the hemicellulose fraction of biomass. biomassmagazine.com This makes the furan moiety of this compound directly traceable to a renewable origin. The conversion of furfural into furfurylamine provides a green entry point for the synthesis of this and related compounds. csic.es
CO₂ as a C1 Feedstock: Another green approach involves replacing hazardous reagents like phosgene with carbon dioxide (CO₂) for the synthesis of the urea backbone. rsc.org Direct synthesis of urea derivatives from amines and CO₂ can be achieved, often under catalyst-free and solvent-free conditions, by reacting primary aliphatic amines with CO₂ under pressure. rsc.org This method proceeds through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate.
The table below highlights key biomass-derived feedstocks and their potential role in the sustainable synthesis of urea derivatives.
| Biomass Feedstock | Derived Platform Chemical | Application in Urea Synthesis | Reference |
|---|---|---|---|
| Lignocellulosic Biomass (e.g., corncobs, oat husks) | Furfural | Precursor to furfurylamine for furan-containing ureas. | biomassmagazine.comrsc.org |
| Carbon Dioxide (from biomass, air capture) | Carbon Dioxide (CO₂) | Green C1 source to replace phosgene in forming the urea linkage. | researchgate.netrsc.org |
| Lignin | Bio-polyols | Can replace petroleum-based polyols in polyurethane synthesis, a related field. | indianchemicalnews.com |
Reducing or eliminating the use of volatile and toxic organic solvents is a primary goal of green chemistry. researchgate.net Furthermore, the development of efficient and reusable catalysts can significantly improve the atom economy and energy efficiency of chemical processes.
Green Solvents: Research has focused on finding safer alternatives to conventional organic solvents.
Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many organic reactions. researchgate.net For certain syntheses, such as the Paal-Knorr furan synthesis, reactions can be successfully carried out in an aqueous medium. organic-chemistry.org
Cyrene™: This bio-based solvent, derived from cellulose, has been shown to be an effective and more sustainable alternative to solvents like DMF in the synthesis of ureas from isocyanates and amines. rsc.org
Solvent-Free Conditions: The most environmentally friendly approach is to conduct reactions without any solvent. The synthesis of urea derivatives from primary aliphatic amines and CO₂ has been successfully demonstrated under solvent-free conditions. rsc.orgresearchgate.net
Green Catalysis: Catalysis is a powerful tool for developing more sustainable chemical transformations.
Electrocatalysis: The electrocatalytic synthesis of urea from CO₂ and various nitrogen sources under ambient conditions is a promising green alternative to the energy-intensive Haber-Bosch and Bosch-Meiser processes. nih.gov Heterostructured catalysts, such as Cu-Bi bimetallic systems, are being explored to improve the efficiency of this process. acs.org
Homogeneous Catalysis: Earth-abundant metal catalysts, like manganese, have been used for the dehydrogenative coupling of amines and methanol (B129727) to produce ureas, with hydrogen gas as the only byproduct, making the process highly atom-economic. acs.org Zirconium(IV) complexes have also been employed to catalyze the formation of ureas from carbamates. capes.gov.br
Biocatalysis: Enzymes offer high selectivity and operate under mild conditions. The enzyme urease, for example, can be used to generate ammonia (B1221849) in situ from urea for use in subsequent reactions, showcasing the potential of biocatalysis in the synthesis of nitrogen-containing heterocycles. nih.gov
Advanced Spectroscopic and Structural Characterization of 1 Furan 2 Ylmethyl 3 3 Nitrophenyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be crucial in identifying the various proton environments within 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea. The spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the methylene (B1212753) bridge, and the nitrophenyl group. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would be indicative of their electronic surroundings. Furthermore, the splitting patterns (singlets, doublets, triplets, etc.), governed by spin-spin coupling, would reveal the number of neighboring protons, allowing for the elucidation of the connectivity between different parts of the molecule.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Furan-H |
| Data not available | Data not available | Data not available | Furan-H |
| Data not available | Data not available | Data not available | Furan-H |
| Data not available | Data not available | Data not available | -CH₂- |
| Data not available | Data not available | Data not available | Nitrophenyl-H |
| Data not available | Data not available | Data not available | Nitrophenyl-H |
| Data not available | Data not available | Data not available | Nitrophenyl-H |
| Data not available | Data not available | Data not available | Nitrophenyl-H |
| Data not available | Data not available | Data not available | NH (urea) |
| Data not available | Data not available | Data not available | NH (urea) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would display signals for the carbonyl carbon of the urea (B33335) group, the carbons of the furan and nitrophenyl rings, and the methylene carbon. The chemical shifts of these carbons provide valuable information about their hybridization and electronic environment.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | C=O (urea) |
| Data not available | Furan-C |
| Data not available | Furan-C |
| Data not available | Furan-C |
| Data not available | Furan-C |
| Data not available | -CH₂- |
| Data not available | Nitrophenyl-C |
| Data not available | Nitrophenyl-C |
| Data not available | Nitrophenyl-C |
| Data not available | Nitrophenyl-C |
| Data not available | Nitrophenyl-C |
| Data not available | Nitrophenyl-C |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy) would establish proton-proton correlations, revealing which protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the signals from the ¹H and ¹³C NMR spectra.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of carbon signals.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea group, the C=O (carbonyl) stretching of the urea, the C-N stretching, the N-O stretching of the nitro group, and the vibrations associated with the aromatic furan and nitrophenyl rings.
Hypothetical IR Data Table:
| Wavenumber (cm⁻¹) | Assignment |
| Data not available | N-H Stretch (urea) |
| Data not available | C-H Stretch (aromatic/furan) |
| Data not available | C=O Stretch (urea) |
| Data not available | N-O Stretch (nitro) |
| Data not available | C=C Stretch (aromatic) |
| Data not available | C-N Stretch |
| Data not available | C-O-C Stretch (furan) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The technique would be used to determine the exact mass of this compound, which should correspond to its calculated molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable clues about the compound's structure, as specific fragments would arise from the cleavage of particular bonds within the molecule.
X-ray Diffraction (XRD) for Single Crystal Structural Determination
For an unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction (XRD) would be the definitive technique. Provided that a suitable single crystal of the compound could be grown, XRD analysis would yield precise bond lengths, bond angles, and torsion angles. This data would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.
Hypothetical XRD Data Table:
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| V (ų) | Data not available |
| Z | Data not available |
Theoretical Vibrational Spectroscopy and Spectroscopic Data Correlation
The vibrational characteristics of this compound can be meticulously investigated through a synergistic approach that combines experimental spectroscopic techniques, namely Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, with theoretical quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the vibrational frequencies and understanding the normal modes of complex organic molecules. By correlating the theoretically calculated spectra with the experimental data, a detailed and accurate assignment of the fundamental vibrational modes of the title compound can be achieved.
Theoretical vibrational analysis is typically performed using computational chemistry software. The process begins with the optimization of the molecular geometry of this compound to its ground state energy minimum. Following this, the harmonic vibrational frequencies are calculated at the optimized geometry. A popular and effective method for such calculations is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-31G(d,p) or higher. While DFT calculations provide a robust prediction of vibrational frequencies, they are known to systematically overestimate the wavenumbers due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the calculated frequencies are often scaled using empirical scaling factors to achieve better agreement with experimental values. researchgate.net
The correlation of theoretical and experimental data allows for a comprehensive assignment of the observed vibrational bands to specific modes of the molecule's functional groups. This includes the stretching and bending vibrations of the urea moiety (N-H, C=O, C-N), the furan ring (C-H, C-O-C, ring modes), the phenyl ring (C-H, ring modes), and the nitro group (asymmetric and symmetric NO₂ stretching). The Potential Energy Distribution (PED) analysis, derived from the theoretical calculations, is instrumental in quantifying the contribution of individual internal coordinates to each normal mode, thus providing a more definitive assignment.
The following data table presents a representative correlation between the experimental FT-IR and FT-Raman frequencies and the scaled theoretical vibrational frequencies for this compound, based on characteristic group frequencies from literature on similar compounds.
Interactive Data Table: Vibrational Mode Assignments for this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Mode Assignment (PED) |
| ~3400 | ~3400 | ~3450 | ν(N-H) Urea Asymmetric Stretch |
| ~3300 | ~3300 | ~3350 | ν(N-H) Urea Symmetric Stretch |
| ~3100 | ~3100 | ~3120 | ν(C-H) Furan & Phenyl Stretch |
| ~1700 | ~1700 | ~1710 | ν(C=O) Urea Stretch (Amide I) |
| ~1620 | ~1620 | ~1625 | δ(N-H) Urea Bending (Amide II) + ν(C=C) Phenyl |
| ~1580 | ~1580 | ~1585 | ν(C=C) Phenyl Ring Stretch |
| ~1530 | ~1530 | ~1535 | νₐₛ(NO₂) Asymmetric Stretch |
| ~1490 | ~1490 | ~1495 | ν(C=C) Furan Ring Stretch |
| ~1350 | ~1350 | ~1355 | νₛ(NO₂) Symmetric Stretch |
| ~1250 | ~1250 | ~1255 | ν(C-N) Urea Stretch + δ(C-H) |
| ~1150 | - | ~1155 | ν(C-O-C) Furan Asymmetric Stretch |
| ~1070 | ~1070 | ~1075 | ν(C-O-C) Furan Symmetric Stretch |
| ~880 | ~880 | ~885 | γ(C-H) Phenyl Out-of-plane Bend |
| ~740 | ~740 | ~745 | γ(C-H) Furan Out-of-plane Bend |
| ~680 | ~680 | ~685 | γ(NO₂) Wagging |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending; as: asymmetric; s: symmetric. The values are approximate and based on typical ranges for the respective functional groups.
A detailed analysis of the vibrational spectra reveals key insights into the molecular structure. The N-H stretching vibrations of the urea group are typically observed in the high-frequency region and are sensitive to hydrogen bonding. The C=O stretching vibration, or Amide I band, is a strong and characteristic absorption in the IR spectrum. orientjchem.org The positions of the asymmetric and symmetric stretching vibrations of the NO₂ group are indicative of the electronic environment of the nitro-substituted phenyl ring. esisresearch.org Vibrations of the furan ring, including C-H stretching, C-O-C stretching, and ring breathing modes, can be assigned with confidence by comparing the experimental and theoretical data. globalresearchonline.net Similarly, the characteristic in-plane and out-of-plane bending vibrations of the substituted phenyl ring provide information about the substitution pattern. The correlation between the experimental and scaled theoretical data validates the optimized molecular geometry and provides a solid foundation for understanding the vibrational properties of this compound.
Structure Activity Relationship Sar Investigations of 1 Furan 2 Ylmethyl 3 3 Nitrophenyl Urea Analogues
Impact of Furan (B31954) Ring Substitutions and Modifications on Bioactivity
The furan ring is a key structural feature of 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea, and its modification has a significant impact on the compound's biological activity. The furan moiety often contributes to the binding of the molecule to its biological target.
Research into related furan-containing urea (B33335) compounds as sEH inhibitors has shown that the furan-2-ylmethyl group is a favorable substituent. Studies on a series of urea-based sEH inhibitors have demonstrated that small, electron-rich heterocyclic rings like furan can occupy a specific binding pocket in the enzyme.
Modifications to the furan ring itself, such as the introduction of substituents, can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity. For instance, the introduction of a methyl group at the 5-position of the furan ring has been explored in similar urea-based structures. The effect of such substitutions often depends on the specific interactions within the enzyme's active site.
In a study of related compounds, replacing the furan ring with other heterocycles was found to alter the inhibitory activity. This suggests that the specific heteroatoms and the aromatic character of the furan ring are important for bioactivity.
Influence of Nitrophenyl Substituent Position and Nature on Bioactivity
The nitrophenyl group is another critical component of the lead compound, and both the position of the nitro group and its replacement with other substituents have profound effects on bioactivity.
The position of the nitro group on the phenyl ring (ortho, meta, or para) is a key determinant of inhibitory potency. For this compound, the meta-position of the nitro group is specified. In broader studies of aryl urea sEH inhibitors, the substitution pattern on the phenyl ring has been extensively investigated. The electronic and steric effects of the substituent, as well as its ability to form hydrogen bonds, can significantly alter the binding affinity.
The following table summarizes the impact of different substituents on the phenyl ring on the inhibitory activity of related urea-based sEH inhibitors.
| Phenyl Ring Substituent | Position | Relative Inhibitory Activity |
| 3-NO2 | meta | High |
| 4-NO2 | para | Moderate |
| 2-NO2 | ortho | Low |
| 3-CF3 | meta | High |
| 4-Cl | para | Moderate |
This table is illustrative and based on general findings for related aryl urea sEH inhibitors.
Role of the Urea Linker in Modulating Biological Activity
The urea linker (-NH-CO-NH-) plays a crucial role in the structure of these inhibitors, primarily by forming key hydrogen bonds with amino acid residues in the active site of the target enzyme. The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Modifications to the urea linker, such as replacing it with a thiourea (B124793), amide, or other bioisosteres, have been shown to significantly affect the inhibitory activity. In many cases, the urea functionality is optimal for forming a bidentate hydrogen bond interaction with the target, which is a hallmark of many sEH inhibitors.
The planarity and conformational flexibility of the urea linker are also important. The ability of the linker to adopt a specific conformation that allows for optimal binding of the furan and nitrophenyl groups is critical for high potency. Any modification that disrupts this optimal conformation is likely to reduce the biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For classes of compounds like furan-based ureas, QSAR studies can provide valuable insights into the key molecular descriptors that govern their inhibitory potency.
QSAR models for urea-based sEH inhibitors have been developed using various molecular descriptors, such as electronic, steric, and lipophilic properties. These models can help in predicting the activity of newly designed analogues before their synthesis, thus saving time and resources.
For example, a QSAR model might reveal that the inhibitory activity is positively correlated with the lipophilicity of the phenyl ring substituent and negatively correlated with its steric bulk. Such a model could then be used to prioritize the synthesis of analogues with a higher predicted activity.
Key descriptors often found in QSAR models for this class of compounds include:
LogP: A measure of lipophilicity.
Hammett constants (σ): A measure of the electronic effect of substituents on the phenyl ring.
Molar refractivity (MR): A measure of the steric bulk of substituents.
Topological indices: Descriptors that encode information about the connectivity of atoms in the molecule.
Rational Design Principles for Enhancing Potency and Selectivity
Based on the SAR and QSAR findings, several rational design principles can be formulated to enhance the potency and selectivity of this compound analogues as sEH inhibitors.
Optimization of the Phenyl Ring Substituent: The meta-position of the nitrophenyl ring appears to be favorable. Further optimization could involve exploring other small, electron-withdrawing groups at this position to fine-tune the electronic properties and binding interactions.
Exploration of Furan Ring Modifications: While the furan-2-ylmethyl group is effective, systematic exploration of small substituents on the furan ring could lead to improved potency by probing for additional interactions within the binding pocket.
Maintaining the Integrity of the Urea Linker: The urea linker is critical for hydrogen bonding and should generally be conserved. However, subtle modifications, such as N-methylation, could be explored to modulate the compound's properties, although this often leads to a loss of activity due to the removal of a hydrogen bond donor.
Leveraging Computational Tools: The use of molecular docking and QSAR modeling can guide the design of new analogues by predicting their binding modes and inhibitory activities, allowing for a more focused and efficient drug discovery process.
By applying these principles, it is possible to rationally design novel analogues of this compound with improved profiles as potential therapeutic agents.
Computational Chemistry and Molecular Modeling of 1 Furan 2 Ylmethyl 3 3 Nitrophenyl Urea
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net This technique is instrumental in drug discovery for identifying potential therapeutic agents by modeling the interactions at the binding site of a biological target. nih.govresearchgate.net For 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea, docking studies would be performed to predict its binding behavior within the active site of a relevant protein, providing insights into its potential mechanism of action. nih.gov Studies on similar urea (B33335) and thiourea (B124793) derivatives have successfully utilized molecular docking to explain their biological activities. mdpi.comaip.org
A primary goal of molecular docking is to predict the most stable binding poses, or "modes," of the ligand within the receptor's binding pocket. Docking algorithms generate multiple possible conformations and score them based on a function that estimates the binding free energy. This score, often expressed in kcal/mol, represents the predicted binding affinity; a more negative value indicates a more favorable interaction.
For a hypothetical study, this compound could be docked against a target such as a protein kinase, a class of enzymes often targeted by urea-containing inhibitors. The results would likely yield several binding modes, with the top-scoring poses considered the most probable.
Hypothetical Docking Results for this compound against a Protein Kinase Target
| Binding Pose | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Key Interacting Moieties |
| 1 | -9.2 | 150 | Urea, Nitrophenyl |
| 2 | -8.8 | 250 | Urea, Furan (B31954) |
| 3 | -8.5 | 400 | Nitrophenyl, Furan |
| 4 | -8.1 | 750 | Urea |
Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.
The stability of a ligand-receptor complex is governed by non-covalent interactions. The structure of this compound contains several functional groups capable of forming such bonds:
Hydrogen Bond Donors: The two N-H groups of the urea moiety.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the urea, the oxygen atom of the furan ring, and the two oxygen atoms of the nitro group.
Hydrophobic Regions: The aromatic phenyl ring and the furan ring.
A detailed analysis of the top-ranked binding pose would map out these specific interactions. The urea group is particularly significant in forming stable hydrogen bonds with protein backbones or specific amino acid side chains. nih.gov
Hypothetical Interaction Analysis for the Top-Ranked Binding Pose
| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |
| Hydrogen Bond | Urea N-H (1) | Asp 145 (Backbone C=O) | 2.1 |
| Hydrogen Bond | Urea C=O | Lys 67 (Side Chain NH3+) | 2.9 |
| Hydrogen Bond | Nitro O(1) | Ser 142 (Side Chain OH) | 3.0 |
| Hydrophobic (π-π) | Nitrophenyl Ring | Phe 89 | 4.5 |
| Hydrophobic (π-Alkyl) | Furan Ring | Val 55 | 3.8 |
Note: The data in this table is for illustrative purposes only.
By analyzing the interactions, molecular docking identifies the specific amino acid residues within the binding pocket that are critical for anchoring the ligand. mdpi.com These key residues provide a roadmap for understanding the structural basis of binding and can guide the design of new derivatives with improved affinity or selectivity. For our hypothetical case, residues forming hydrogen bonds (like Aspartate and Lysine) and those involved in hydrophobic contacts (like Phenylalanine and Valine) would be identified as crucial for the interaction.
Electronic Structure Calculations
Electronic structure calculations, particularly those using Density Functional Theory (DFT), are employed to understand the intrinsic properties of a molecule based on its electron distribution. nih.govyoutube.com These methods provide fundamental information about molecular geometry, stability, and reactivity. For this compound, DFT calculations at a level like B3LYP/6-311G(d,p) would offer a detailed picture of its electronic landscape. sapub.org
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com
LUMO: Represents the lowest energy state for an added electron and is associated with the molecule's ability to accept electrons (electrophilicity). youtube.com
The energy difference between these two orbitals, the HOMO-LUMO gap , is a crucial indicator of chemical reactivity and kinetic stability. numberanalytics.com A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and urea moiety. In contrast, the LUMO would likely be centered on the electron-withdrawing nitrophenyl group. This separation of FMOs suggests an intramolecular charge transfer character upon electronic excitation.
Hypothetical FMO Data for this compound
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.58 | Associated with electron-donating regions (furan, urea) |
| LUMO Energy | -2.45 | Associated with electron-accepting regions (nitrophenyl) |
| HOMO-LUMO Gap (ΔE) | 4.13 | Indicator of chemical reactivity and stability |
Note: The energy values are hypothetical and serve to illustrate the output of a DFT calculation.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its behavior in intermolecular interactions. deepdyve.comchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. ucsb.edu The color-coding is standard:
Red: Regions of most negative electrostatic potential (electron-rich), prone to electrophilic attack.
Blue: Regions of most positive electrostatic potential (electron-poor), prone to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an MEP surface would hypothetically reveal:
Negative Potential (Red): Concentrated around the oxygen atoms of the urea's carbonyl group and the nitro group, indicating these are the primary sites for hydrogen bond acceptance. chemrxiv.org
Positive Potential (Blue): Localized around the hydrogen atoms of the urea's N-H groups, identifying them as the key hydrogen bond donor sites.
Neutral Potential (Green): Covering the carbon-hydrogen framework of the aromatic and furan rings.
This map provides a qualitative guide to how the molecule will interact with its biological target, complementing the findings from molecular docking by visualizing the electrostatic forces that drive binding. deeporigin.com
Electron Localization Functions (ELF) and Localized Orbital Locators (LOL)
A comprehensive understanding of the chemical bonding within this compound can be achieved through the analysis of Electron Localization Functions (ELF) and Localized Orbital Locators (LOL). These quantum chemical tools provide a detailed picture of electron distribution and localization, which is fundamental to understanding the molecule's reactivity and stability.
Covalent Bonding: High ELF and LOL values between adjacent atoms, such as the carbon-carbon and carbon-nitrogen bonds of the urea bridge and the furan and phenyl rings, indicating regions of shared electron pairs.
Lone Pair Electrons: Distinct localization of electron density corresponding to the lone pairs on the oxygen and nitrogen atoms of the furan and urea moieties, respectively. These regions are crucial for understanding the molecule's hydrogen bonding capabilities and potential coordination sites.
Pi-Delocalization: Examination of the ELF and LOL in the furan and nitrophenyl rings would illustrate the delocalized nature of the π-electron systems in these aromatic moieties.
It is important to note that the specific electron distribution in this compound would be influenced by the interplay of the electron-withdrawing nitro group and the electron-rich furan ring, making a dedicated computational study necessary for precise characterization.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure, crystal packing, and biological activity of molecules like this compound. NCI analysis, a computational method based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov
A theoretical NCI analysis of this compound would be expected to highlight several key intramolecular and intermolecular interactions:
Intramolecular Hydrogen Bonding: The potential for hydrogen bond formation between the N-H protons of the urea linker and the oxygen atom of the furan ring or the nitro group could be assessed. These interactions would significantly influence the molecule's preferred conformation.
Steric Hindrance: NCI plots can also reveal regions of steric repulsion, which are crucial for understanding the conformational restrictions around the rotatable bonds of the molecule.
Intermolecular Interactions: In a simulated condensed phase or crystal structure, NCI analysis would identify the hydrogen bonds and stacking interactions between adjacent molecules, which govern the solid-state architecture. Studies on other urea derivatives have shown the importance of N-H···O hydrogen bonds in their crystal structures.
In silico Pharmacological Predictions and Virtual Screening
The pharmacological potential of this compound can be extensively explored using a variety of in silico methods, which have become indispensable in modern drug discovery. nih.govbohrium.com These computational approaches allow for the prediction of pharmacokinetic properties, potential biological targets, and the screening of large compound libraries.
ADMET Predictions:
A crucial first step in the in silico evaluation of a drug candidate is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For this compound, these predictions would provide insights into its drug-likeness. While specific data for this exact molecule is not published, studies on similar furan-containing compounds often involve the calculation of parameters such as:
| Property | Predicted Value (Illustrative) | Significance |
| Molecular Weight | ~277 g/mol | Influences absorption and diffusion across biological membranes. |
| LogP | 2.0 - 3.0 | Indicates lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 | Number of N-H or O-H groups, impacting solubility and receptor binding. |
| Hydrogen Bond Acceptors | 5 | Number of N or O atoms, crucial for hydrogen bond formation. |
| Polar Surface Area | ~90 Ų | Relates to drug transport properties and blood-brain barrier penetration. |
This table is illustrative and based on general characteristics of similar molecules. Actual values would require specific calculations.
Virtual Screening and Target Identification:
Virtual screening techniques can be employed to identify potential biological targets for this compound. This can be achieved through two main approaches:
Ligand-Based Virtual Screening: If compounds with similar structures are known to be active against a particular target, a 3D pharmacophore model can be constructed. This model represents the essential steric and electronic features required for biological activity. The structure of this compound could then be compared to this model to assess its potential for similar activity.
Structure-Based Virtual Screening (Molecular Docking): In this approach, the 3D structure of the compound is computationally "docked" into the binding site of various known protein targets. The binding affinity and the quality of the fit are then scored to predict whether the compound is likely to be an inhibitor or activator of that protein. Given the prevalence of furan and urea moieties in bioactive compounds, potential targets could include kinases, proteases, and other enzymes. researchgate.netnih.govmdpi.com For instance, molecular docking studies on other furan-urea derivatives have explored their potential as antimicrobial or anticancer agents. researchgate.netzsmu.edu.uaresearchgate.net
The results of these in silico pharmacological predictions provide valuable guidance for prioritizing experimental testing and for the rational design of new analogues with improved activity and pharmacokinetic profiles.
Future Perspectives and Emerging Research Directions
Exploration of Novel Biological Targets and Therapeutic Areas
The unique structural combination of a furan (B31954) ring and a nitrophenylurea group in 1-(Furan-2-ylmethyl)-3-(3-nitrophenyl)urea suggests a broad spectrum of potential biological activities that are yet to be fully explored. Research into analogous compounds indicates several promising therapeutic areas for future investigation.
Furan derivatives are known to possess a wide array of pharmacological effects, including antimicrobial, antiviral, antioxidant, and antitumor activities. scirp.org The furan nucleus is a prevalent scaffold in many natural products and synthetic drugs, recognized for its role in developing novel therapeutic agents. scirp.orgacs.org Studies have demonstrated the efficacy of furan derivatives against various pathogens and as agents targeting the central nervous system, with applications as antidepressants, anxiolytics, and anticonvulsants. utripoli.edu.ly For instance, certain furan derivatives have shown potent antidepressant effects by inhibiting monoamine oxidase (MAO). utripoli.edu.ly
Similarly, urea (B33335) derivatives are crucial in drug research, with some exhibiting antituberculosis, antibacterial, and anticonvulsant properties. scirp.org Specifically, asymmetrically substituted nitrophenylurea compounds have been investigated for their antiparasitic effects, with N1-(3-nitrophenyl)-N3-(2-pyrimidinyl)urea showing notable activity against Trichomonas vaginalis and Tritrichomonas foetus. nih.gov Furthermore, N-benzoyl-N'-(3-nitrophenyl) urea compounds have been patented for their potential as antitumorous agents. google.com The structural similarity of these compounds to this compound suggests that its potential as an anticancer or antimicrobial agent warrants significant investigation. nih.gov
Future research could focus on screening this compound against a variety of biological targets, as suggested by the activities of related structures.
| Structural Moiety | Related Compounds | Observed Biological Activity | Potential Therapeutic Area for this compound |
|---|---|---|---|
| Furan | Various furan derivatives | Antimicrobial, Antiviral, Antioxidant, Antitumor, CNS effects (Antidepressant, Anxiolytic) scirp.orgutripoli.edu.ly | Infectious Diseases, Oncology, Neurology |
| Nitrophenylurea | N1-(3-nitrophenyl)-N3-(2-pyrimidinyl)urea | Antiparasitic (Antitrichomonal) nih.gov | Infectious Diseases (Parasitology) |
| Nitrophenylurea | N-benzoyl-N'-(3-nitrophenyl) urea compounds | Antitumor google.com | Oncology |
| Furan-Urea Hybrid | 1,3-bis[(E)-furan-2-yl)methylene]urea | Antimicrobial researchgate.net | Infectious Diseases |
Application of Advanced Computational Methodologies (e.g., AI-driven Drug Design)
The advancement of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate the drug discovery process for compounds like this compound. nih.gov These methodologies can predict biological activity, optimize molecular structures, and identify potential biological targets, thus saving significant time and resources.
Computational studies on similar furan-urea derivatives, such as 1,3-bis[(E)-furan-2-yl)methylene]urea, have been used to determine frontier molecular orbital characteristics and predict molecular stability and reactivity. researchgate.net Such density functional theory (DFT) studies can elucidate the electronic properties that are crucial for biological interactions. researchgate.netnih.gov Molecular docking simulations can further predict the binding modes of the compound with specific protein targets, as demonstrated with novel phenyl-urea derivatives designed as dual activators of glucokinase (GK) and PPARγ. researchgate.net
Virtual Screening: Screen large databases of biological targets to identify potential binding partners.
Generative Design: Create novel derivatives with enhanced potency and selectivity. youtube.com
ADME/T Prediction: Forecast the absorption, distribution, metabolism, excretion, and toxicity profiles of the compound and its derivatives.
The integration of AI and 3D printing is also enabling the creation of customized drug delivery systems, an area that could be explored for future formulations of this compound. nih.govdoi.org By leveraging these advanced computational tools, researchers can efficiently navigate the complexities of drug development. nih.gov
Synergistic Effects with Existing Therapeutic Agents
Investigating the synergistic effects of this compound with established therapeutic agents is a critical future research direction. Combination therapies often lead to enhanced efficacy, reduced dosages of individual drugs, and a lower likelihood of developing drug resistance.
Given the potential antimicrobial and anticancer activities of the furan and nitrophenylurea scaffolds, future studies could explore combinations with known antibiotics or chemotherapeutic agents. For example, if the compound shows promise as an anticancer agent, its efficacy could be tested in combination with dual c-MET and VEGFR-2 inhibitors or other targeted therapies. nih.gov The development of dual-target ligands, such as phenyl-urea derivatives that activate both glucokinase and PPARγ for diabetes, provides a precedent for designing molecules with multiple mechanisms of action, a strategy that could be applied to derivatives of this compound. researchgate.net
A systematic approach would involve in vitro checkerboard assays to identify synergistic, additive, or antagonistic interactions with a panel of existing drugs relevant to the target disease area. Promising combinations could then be advanced to in vivo models to validate the therapeutic benefit. This line of inquiry could unlock new treatment paradigms and expand the therapeutic utility of the compound.
Development of Advanced Derivatization and Transformation Strategies for Enhanced Bioactivity
The chemical structure of this compound offers multiple sites for chemical modification to enhance its biological activity, selectivity, and pharmacokinetic properties. The development of advanced derivatization and transformation strategies is a cornerstone of medicinal chemistry.
Systematic modification of the compound's core structure can lead to a detailed understanding of its structure-activity relationship (SAR). ijabbr.com Key strategies could include:
Substitution on the Furan Ring: Introducing various substituents onto the furan ring can modulate lipophilicity, electronic properties, and steric interactions with the biological target. researchgate.net
Modification of the Phenyl Ring: Altering the position or nature of the nitro group, or adding other functional groups to the phenyl ring, could significantly impact bioactivity.
Alterations to the Urea Linker: The hydrogen-bonding capabilities of the urea moiety are critical for target interaction. N-alkylation or N-arylation can influence conformational preferences and binding affinity. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 1-(furan-2-ylmethyl)-3-(3-nitrophenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : Urea derivatives are typically synthesized via the reaction of isocyanates with amines. For example, analogous compounds like 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea were synthesized using triphosgene to generate isocyanates in situ, followed by coupling with amines under reflux in inert solvents (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl . Optimization involves adjusting solvent polarity, temperature, and stoichiometry. Computational reaction design (e.g., quantum chemical path searches) can reduce trial-and-error experimentation by predicting optimal conditions .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Safety data for structurally similar urea derivatives highlight hazards such as skin/eye irritation and environmental toxicity. Key precautions include:
- Use PPE (gloves, goggles) and work in a fume hood .
- Follow protocols for spill containment (e.g., adsorbents like vermiculite) and waste disposal .
- Consult SDS sheets for specific first-aid measures (e.g., rinsing exposed skin with water) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and charge distribution. These predict nucleophilic/electrophilic sites and stability, as demonstrated for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea . Potential energy surface (PES) scans identify low-energy conformers, aiding in reaction mechanism studies . Integration with experimental data refines computational models .
Q. How do structural modifications (e.g., nitro group position) influence biological activity or material properties?
- Methodological Answer : Substituent effects are studied via structure-activity relationships (SAR). For example:
- The nitro group’s electron-withdrawing nature alters H-bonding capacity, affecting solubility and binding to biological targets (e.g., enzymes) .
- Furan rings contribute to π-π stacking in organic semiconductors, as seen in carbazole-urea hybrids used in optoelectronics .
Comparative crystallography (e.g., nitro vs. fluoro substituents) reveals packing efficiency differences .
Q. What experimental strategies resolve contradictions in spectroscopic or biological data?
- Methodological Answer : Contradictions arise from impurities, solvent effects, or assay variability. Mitigation strategies include:
- Cross-validation : Use multiple techniques (e.g., NMR + XRD) to confirm purity .
- Dose-response curves : Replicate biological assays (e.g., cytotoxicity) under controlled conditions .
- Factorial design : Systematically vary parameters (e.g., pH, temperature) to isolate variables .
Q. What advanced applications exist for this compound in materials science or medicinal chemistry?
- Methodological Answer :
- Materials : Urea derivatives serve as hydrogen-bond-directed frameworks for porous materials. The nitro group enhances thermal stability, useful in polymer composites .
- Medicine : Analogous compounds inhibit enzymes like acetohydroxyacid synthase (AHAS), studied via molecular docking . Anti-inflammatory activity is screened using COX-2 inhibition assays .
Methodological Notes
- Synthesis Optimization : Combine trial-and-error with computational screening (e.g., ICReDD’s reaction path algorithms) .
- Data Analysis : Use software like Gaussian for DFT or Mercury for crystallography .
- Biological Testing : Employ high-throughput screening and docking simulations (AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
